Methyldeoxyribose
Description
Methyldeoxyribose (1-O-Methyl-2-deoxy-D-ribose) is a chemically modified derivative of 2-deoxy-D-ribose, the foundational sugar in DNA. Its structure comprises a methyl ether group at the 1-hydroxyl position of the deoxyribose backbone, resulting in the IUPAC name methyl 2-deoxy-D-erythro-pentofuranoside .
The compound is synthesized via selective methylation of 2-deoxy-D-ribose under controlled conditions, often using methylating agents like iodomethane or dimethyl sulfate in the presence of a base. Key identifiers include the CAS number 60134-26-1 and MDL number MFCD00134161 .
This property makes it valuable in synthetic chemistry for stabilizing oligonucleotides or designing nucleoside analogs .
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(4S,5R)-4,5,6-trihydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O4/c1-4(8)2-5(9)6(10)3-7/h5-7,9-10H,2-3H2,1H3/t5-,6+/m0/s1 |
InChI Key |
BRCNMMGLEUILLG-NTSWFWBYSA-N |
Isomeric SMILES |
CC(=O)C[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CC(=O)CC(C(CO)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound vs. 2-Deoxy-D-ribose
- Structural Difference : this compound has a methyl group at the 1-OH position, whereas 2-deoxy-D-ribose retains all hydroxyl groups except at C2 .
- Physicochemical Impact : Methylation reduces polarity, increasing lipid solubility. This may enhance membrane permeability in drug delivery systems .
- Its methyl group likely prevents phosphorylation, a critical step in nucleotide biosynthesis .
This compound vs. 5-Deoxy-L-ribose
- Stereochemistry : this compound adopts the D-configuration, aligning with natural sugars, while 5-deoxy-L-ribose’s L-configuration limits enzymatic recognition .
- Functional Groups : 5-Deoxy-L-ribose lacks a hydroxyl at C5, whereas this compound retains all hydroxyls except at C2 and the methylated C1.
This compound vs. Deoxyribose Phosphates
- Phosphorylation State: Deoxyribose 5-phosphate is phosphorylated, enabling participation in metabolic pathways (e.g., nucleotide salvage). This compound’s methylation precludes such modifications, redirecting its utility to non-metabolic applications like stable tracer molecules .
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